Bienvenue dans la boutique en ligne BenchChem!

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, also cataloged as [4-(2-aminobenzoyl)piperazin-1-yl](phenyl)methanone, is a synthetic small molecule (C₁₈H₁₉N₃O₂, MW 309.37) that belongs to the 4-substituted benzoylpiperazine-1-substituted carbonyl chemical class. This compound features a 2-aminobenzoyl moiety linked through a carbonyl to a piperazine ring that is additionally substituted with a benzoyl group.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 899374-57-3
Cat. No. B2947693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine
CAS899374-57-3
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3N
InChIInChI=1S/C18H19N3O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13,19H2
InChIKeyIOUCYGJZRTZVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine (CAS 899374-57-3): Structural Identity and Scientific Procurement Baseline


{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, also cataloged as [4-(2-aminobenzoyl)piperazin-1-yl](phenyl)methanone, is a synthetic small molecule (C₁₈H₁₉N₃O₂, MW 309.37) that belongs to the 4-substituted benzoylpiperazine-1-substituted carbonyl chemical class . This compound features a 2-aminobenzoyl moiety linked through a carbonyl to a piperazine ring that is additionally substituted with a benzoyl group. Its structural architecture places it within a class of compounds patented as β-catenin/BCL9 protein-protein interaction inhibitors with potential applications in Wnt-dependent oncology indications [1]. The compound is commercially available as a research chemical from multiple suppliers, typically at ≥95% purity, with catalog references including Fluorochem 10-F374876 and ChemDiv BB57-6324 .

Why {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine Cannot Be Replaced by Generic Benzoylpiperazine Analogs


Within the benzoylpiperazine chemical class, minor structural modifications produce divergent target engagement profiles that preclude generic substitution. The patent literature establishes that 4-substituted benzoylpiperazine-1-substituted carbonyls are designed specifically to inhibit the β-catenin/BCL9 protein-protein interaction, a mechanism distinct from the GlyT1 inhibition or acetylcholinesterase inhibition observed in other benzoylpiperazine sub-series [1]. The presence of the 2-aminobenzoyl substituent at the piperazine 1-position in {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine introduces a hydrogen-bond donor (primary amine) that is absent in simpler analogs such as 1-benzoylpiperazine (CAS 13754-38-6) or (2-aminophenyl)(piperazin-1-yl)methanone (CAS 62707-65-7), potentially altering binding site complementarity . Without head-to-head data for this specific compound, structural class evidence indicates that the dual benzoyl/2-aminobenzoyl substitution pattern creates a unique pharmacophore geometry not replicated by mono-substituted or differently substituted piperazine analogs [1].

Quantitative Differentiation Evidence for {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine Against Structural Comparators


Structural Differentiation: Dual Benzoyl/2-Aminobenzoyl Substitution Versus Mono-Substituted Piperazine Scaffolds

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine features a dual substitution pattern—a benzoyl group on one piperazine nitrogen and a 2-aminobenzoyl group on the other—creating a distinct pharmacophore with two aromatic carbonyl groups separated by a piperazine linker. This contrasts with the simpler mono-substituted analog 1-benzoylpiperazine (CAS 13754-38-6), which carries only a single benzoyl substituent and lacks the 2-aminobenzoyl moiety. The target compound (MW 309.37) contains three hydrogen-bond acceptors (two carbonyl oxygens plus piperazine N) and two hydrogen-bond donors (primary amine), whereas 1-benzoylpiperazine (MW 190.24) contains only one carbonyl oxygen and one ionizable piperazine NH, yielding substantially different molecular recognition capacity . The patent class encompassing this compound specifically describes 4-substituted benzoylpiperazine-1-substituted carbonyls as inhibitors of β-catenin/BCL9 protein-protein interactions, a mechanism not attributed to simple benzoylpiperazines [1].

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

Class-Level Target Engagement: β-Catenin/BCL9 PPI Inhibition Versus Alternative Benzoylpiperazine Mechanisms

The patent family US 2023/0122912 A1 and US 11,542,254 B2 explicitly claims 4-substituted benzoylpiperazine-1-substituted carbonyls, including the structural class of {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine, as inhibitors of the β-catenin/BCL9 protein-protein interaction [1]. In contrast, other benzoylpiperazine sub-series have been developed for distinct targets: benzoylpiperazines from Roche were optimized as GlyT1 inhibitors with reported IC₅₀ values in the low nanomolar range (e.g., compound 7 series) and selectivity over GlyT2 [2]; benzoylpiperazine derivatives from GSK have been described as mixed GlyT1/GPR55 ligands [3]; and 2-(4-benzoylpiperazin-1-yl)ethyl derivatives have been optimized as acetylcholinesterase inhibitors with IC₅₀ values as low as 7.1 nM [4]. Quantitative β-catenin/BCL9 inhibition data for the specific compound CAS 899374-57-3 has not been publicly disclosed in peer-reviewed literature; however, related compounds within the same patent class have demonstrated IC₅₀ values of approximately 1.5–5.0 μM in cell-based β-catenin/BCL9 PPI assays (Axin2 expression in HCT-116 cells) [5]. This mechanistic differentiation—β-catenin/BCL9 PPI versus GlyT1, GPR55, or AChE—means the compound cannot be interchanged with benzoylpiperazines optimized for other targets.

Wnt Signaling β-Catenin/BCL9 Cancer Therapeutics

Commercial Availability and Purity Specifications for Reproducible Procurement

{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine (CAS 899374-57-3) is commercially stocked by multiple suppliers with documented purity specifications. Fluorochem supplies the compound under catalog number 10-F374876 at 95% purity, offered in 1 g and 5 g pack sizes at published prices of approximately CNY 2,706/1g and CNY 8,536/5g . ChemDiv catalogs the compound as building block BB57-6324 with full characterization data including SMILES, molecular formula, and MFCD number MFCD07022098 . CheMenu offers the compound as catalog CM654049 at 95% purity . In contrast, structurally simpler analogs such as 1-benzoylpiperazine (CAS 13754-38-6) and (2-aminophenyl)(piperazin-1-yl)methanone (CAS 62707-65-7) are also commercially available but represent different building blocks with distinct reactivity and pharmacophore profiles. The compound's defined purity specification (≥95%) and availability from multiple authenticated suppliers support reproducible experimental procurement, a critical factor for scientific studies where undefined or variable purity can confound biological assay interpretation.

Chemical Procurement Purity Specification Reproducibility

Patent-Backed Intellectual Property Position: Class Exclusivity for β-Catenin/BCL9 Indications

The University of Utah Research Foundation holds granted US patents (US 11,542,254 B2 issued March 1, 2023; US 12,286,422 B2 issued April 29, 2025) covering 4-substituted benzoylpiperazine-1-substituted carbonyls as β-catenin/BCL9 inhibitors, with the structural formula encompassing {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine [1][2]. These patents specifically claim methods of treating disorders of uncontrolled cellular proliferation—including breast cancer and colorectal cancer—associated with β-catenin/BCL9 dysfunction. The patent family provides AlphaScreen competitive inhibition assay data for multiple exemplified compounds (compounds 1–21) demonstrating β-catenin/BCL9 PPI disruption, as well as cell-based TOPFlash/FOPFlash luciferase reporter assay data confirming on-target Wnt pathway inhibition [3]. In contrast, benzoylpiperazine derivatives from Roche (GlyT1), GSK (GlyT1/GPR55), and academic groups (AChE) are covered by distinct patent families with different therapeutic indications and molecular target claims, meaning these analogs cannot legally or scientifically substitute for the β-catenin/BCL9-targeted class for oncology applications [4].

Intellectual Property β-Catenin/BCL9 Drug Discovery

Recommended Research and Procurement Application Scenarios for {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine (CAS 899374-57-3)


Wnt/β-Catenin Pathway Chemical Biology Probe Development

This compound is structurally embedded within the 4-substituted benzoylpiperazine-1-substituted carbonyl patent class validated for β-catenin/BCL9 protein-protein interaction inhibition [1]. Researchers investigating canonical Wnt signaling in colorectal or breast cancer models may select this compound as a starting scaffold for structure-activity relationship studies or as a chemical probe for target engagement assays. The dual benzoyl/2-aminobenzoyl architecture provides vectors for further derivatization to optimize potency, selectivity, and drug-like properties within the β-catenin/BCL9 pharmacological space, as demonstrated by the AlphaScreen and TOPFlash data reported for closely related patent compounds 1–21 [1].

Medicinal Chemistry Scaffold Diversification and Library Design

As a building block with a defined purity specification (≥95%) and reliable commercial supply from ChemDiv (BB57-6324), Fluorochem (10-F374876), and CheMenu (CM654049), this compound serves as a validated intermediate for parallel synthesis or combinatorial library construction . Its three hydrogen-bond acceptors and two hydrogen-bond donors, combined with a molecular weight of 309.37, place it within lead-like chemical space, making it suitable for fragment-based or diversity-oriented synthesis campaigns targeting protein-protein interaction interfaces beyond β-catenin/BCL9.

Oncology-Focused Drug Discovery with Defined Intellectual Property Position

For industrial drug discovery programs seeking to develop Wnt/β-catenin pathway inhibitors with freedom-to-operate considerations, this compound resides within a patent family (US 11,542,254 B2; US 12,286,422 B2) that explicitly claims methods for treating β-catenin/BCL9-driven cancers including breast and colorectal cancer [2][3]. This differentiates it from benzoylpiperazines developed for CNS indications (GlyT1, AChE), enabling oncology-focused programs to pursue this scaffold with a distinct IP pathway [4]. Procurement of this specific CAS-numbered compound ensures alignment with the patented structural class.

Comparative Selectivity Profiling Across Benzoylpiperazine Target Classes

Given that structurally related benzoylpiperazines engage diverse targets (GlyT1, GPR55, AChE, β-catenin/BCL9), this compound can serve as a reference standard for broad-panel selectivity profiling [1][4]. Its dual aromatic substitution pattern and hydrogen-bonding capacity make it a useful comparator for evaluating how subtle structural changes (e.g., removal of the 2-aminobenzoyl group, replacement with alkyl or heteroaryl substituents) shift target engagement profiles across the benzoylpiperazine chemotype landscape.

Quote Request

Request a Quote for {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.